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Compound of Interest

Compound Name: 2-Fluoro-6-methylphenyl acetate
CAS No.: 443-34-5
Cat. No.: B12084703
Get Quote
. J

CAS: 443-34-5 | Formula: C

H
FO
| Mol. Weight: 168.17 g/mol

Executive Summary & Chemical Identity

2-Fluoro-6-methylphenyl acetate is the ester derivative of 2-fluoro-6-methylphenol. In
medicinal chemistry and organic synthesis, it serves primarily as a stabilized precursor and a
regiochemical blocking agent.

Critical Distinction: Researchers must distinguish this compound from Methyl 2-(2-fluoro-6-
methylphenyl)acetate. The target compound (CAS 443-34-5) is an ester of a phenol (Ar-OAc),
whereas the latter is a methyl ester of a phenylacetic acid (Ar-CH

-COOMe). Confusing these two is a common error in database searching due to nomenclature
similarities.
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Chemical Structure & Properties

The molecule features a benzene ring substituted with an acetate group, a fluorine atom at the
ortho position (2-position), and a methyl group at the other ortho position (6-position). This 2,6-
disubstitution pattern creates a sterically crowded environment around the ester linkage,
influencing its hydrolysis rates and reactivity.

Property Data Note

2-Fluoro-6-methylphenyl
IUPAC Name ( e v
acetate

2-Acetoxy-3-fluorotoluene;
Synonyms Acetic acid 2-fluoro-6-

methylphenyl ester

) Colorless to pale yellow )
Physical State o ] ] Dependent on purity
liquid/low-melting solid

Boiling Point ~215-220 °C (Predicted) @ 760 mmHg

- Soluble in DCM, EtOAc, ]
Solubility ) Hydrolyzes slowly in water
MeOH:; Insoluble in water

. Stable under anhydrous ) N )
Stability N Moisture sensitive (hydrolysis)
conditions

Synthetic Methodology

The synthesis of 2-Fluoro-6-methylphenyl acetate is typically achieved via the acetylation of
2-fluoro-6-methylphenol. Due to the steric hindrance provided by the 2-fluoro and 6-methyl
groups, standard acetylation conditions (acetic anhydride) are often accelerated with a
nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).

Protocol: Acetylation of 2-Fluoro-6-methylphenol

Objective: Synthesis of CAS 443-34-5 from parent phenol.

Reagents:
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2-Fluoro-6-methylphenol (1.0 equiv)

Acetic Anhydride (1.2 equiv)

Triethylamine (1.5 equiv) or Pyridine (solvent/base)
DMAP (0.05 equiv - Catalyst)

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-
fluoro-6-methylphenol in anhydrous DCM (0.5 M concentration).

Base Addition: Add Triethylamine (Et

N) followed by the catalytic amount of DMAP. Cool the solution to 0 °C using an ice bath.

Acetylation: Dropwise add Acetic Anhydride over 15 minutes. The exotherm should be
controlled.

Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor via
TLC (SiO

, 10% EtOAc/Hexanes). The phenol spot (lower R
) should disappear, replaced by the acetate (higher R
).

Work-up: Quench with saturated NHngcontent-ng-c3932382896=""_nghost-ng-
€102404335="" class="inline ng-star-inserted">

Cl solution. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCI
(to remove amine), saturated NaHCO

, and brine.

Purification: Dry over Na
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SO

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography
(Hexanes/EtOAc gradient).[1]

Workflow Visualization

The following diagram illustrates the synthesis and potential downstream hydrolysis.

Ac20, Et3N, DMAP
DCM, 0°C to RT
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Figure 1: Synthetic cycle showing the acetylation of the phenol to the acetate and the
reversible hydrolysis pathway.

Applications in Drug Discovery & Synthesis

The utility of CAS 443-34-5 extends beyond being a simple derivative. It is a strategic
intermediate in the design of bioactive scaffolds.

Phenol Protection & Purification

The 2-fluoro-6-methyl phenol motif is prone to oxidation (forming quinones) and can be difficult
to handle as a free phenol.

o Purification: The acetate ester is often more lipophilic and crystallizable than the free phenol,
allowing for easier purification of the "2-F-6-Me" core during multi-step synthesis.
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o Storage: The acetate protects the phenolic oxygen from air oxidation, serving as a "shelf-
stable" equivalent of the phenol.

Fries Rearrangement Substrate

A classic application of phenol acetates is the Fries Rearrangement. Treatment of CAS 443-34-
5 with a Lewis acid (e.qg., AICI

) can migrate the acetyl group to the para position (since both ortho positions are blocked by F
and Me).

e Product: 4'-Hydroxy-3'-fluoro-5'-methylacetophenone.

« Significance: This generates a highly functionalized aromatic ketone core useful for building
kinase inhibitors where the ketone serves as a handle for further heterocycle formation.

Electronic & Steric Modulation

In medicinal chemistry, the "2-fluoro-6-methyl" substitution pattern is a privileged motif.

» Metabolic Stability: The fluorine atom blocks metabolic hydroxylation at the 2-position and
electronically deactivates the ring.

o Conformational Lock: The 6-methyl group provides steric bulk that can force the phenyl ring
into an orthogonal conformation relative to the rest of the drug molecule (atropisomerism
potential).

Safety & Handling Protocol

Hazard Class: Irritant / Potential Corrosive (upon hydrolysis).
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Hazard Description Mitigation

Releases Acetic Acid and 2- Store under inert gas (Ar/N
Hydrolysis Fluoro-6-methylphenol in moist

air/tissue. )-

Phenolic component is o
Wear nitrile gloves and lab

Skin Contact corrosive and can cause
] coat.
chemical burns.
_ Vapor may cause respiratory ,
Inhalation Handle only in a fume hood.

irritation.

Self-Validating Safety Check: Before scaling up, perform a small-scale hydrolysis test: Mix a
drop of the acetate with 1M NaOH. Acidify and check for the characteristic phenolic odor
(medicinal/tarry) to confirm the presence of the active phenol and the lability of the ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b12084703?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12084703?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

